2-(3-chlorophenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)propanamide
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Overview
Description
2-(3-chlorophenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a chlorophenoxy group, a methoxyphenyl group, and an oxadiazole ring, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorophenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)propanamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the Methoxyphenyl Group:
Formation of the Chlorophenoxy Group: The chlorophenoxy group is introduced via nucleophilic aromatic substitution, where a chlorine atom is substituted by a phenoxy group.
Amidation Reaction: The final step involves the formation of the amide bond, typically through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or ester, under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to ring-opening and formation of hydrazides.
Substitution: The chlorophenoxy group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydrazides and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of oxadiazole-containing molecules.
Biology
In biological research, the compound’s potential as a bioactive molecule is explored. It may exhibit antimicrobial, antifungal, or anticancer properties due to its complex structure.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
In the industrial sector, the compound could be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 2-(3-chlorophenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)propanamide exerts its effects involves interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, modulating their activity. The chlorophenoxy and methoxyphenyl groups may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)propanamide
- 2-(3-chlorophenoxy)-N-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)propanamide
Uniqueness
Compared to similar compounds, 2-(3-chlorophenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)propanamide may exhibit unique reactivity and biological activity due to the specific positioning of its functional groups. This can result in different binding affinities and selectivities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C22H24ClN3O4 |
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Molecular Weight |
429.9 g/mol |
IUPAC Name |
2-(3-chlorophenoxy)-N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-propan-2-ylpropanamide |
InChI |
InChI=1S/C22H24ClN3O4/c1-14(2)26(22(27)15(3)29-19-7-5-6-17(23)12-19)13-20-24-21(25-30-20)16-8-10-18(28-4)11-9-16/h5-12,14-15H,13H2,1-4H3 |
InChI Key |
BJSNQQVXOYHYFN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CC1=NC(=NO1)C2=CC=C(C=C2)OC)C(=O)C(C)OC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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